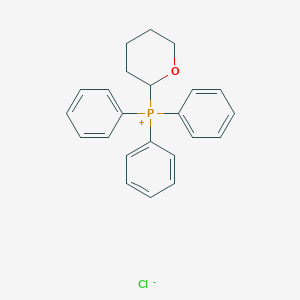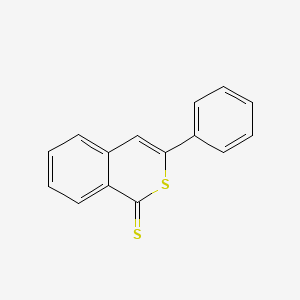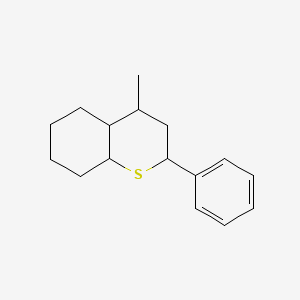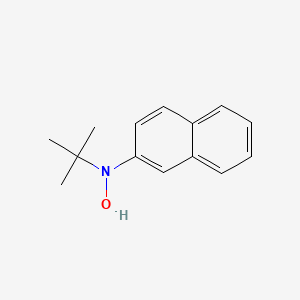
2(5H)-Oxepinone, 6,7-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Oxepinone, 6,7-dihydro- is a heterocyclic organic compound that features a seven-membered ring containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Oxepinone, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction provides a convenient route to synthesize the desired compound.
Industrial Production Methods
Industrial production methods for 2(5H)-Oxepinone, 6,7-dihydro- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Oxepinone, 6,7-dihydro- can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Hydrogenation over catalysts like Raney nickel.
Substitution: Reactions involving alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at room temperature.
Reduction: Raney nickel as a catalyst under hydrogen atmosphere.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of 2(5H)-Oxepinone, 6,7-dihydro-, which can be further utilized in different applications.
Applications De Recherche Scientifique
2(5H)-Oxepinone, 6,7-dihydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2(5H)-Oxepinone, 6,7-dihydro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparaison Avec Des Composés Similaires
2(5H)-Oxepinone, 6,7-dihydro- can be compared with other similar compounds, such as:
- 6,7-Dihydro-5H-benzo 7annulene : Investigated as selective estrogen receptor degraders for cancer treatment .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Used in ionic liquid research.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Known for its biological activities and applications in corrosion inhibition.
The uniqueness of 2(5H)-Oxepinone, 6,7-dihydro- lies in its specific structure and the diverse range of applications it offers, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
57205-07-9 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
3,4-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h2,4H,1,3,5H2 |
Clé InChI |
QKRUPRBAQFNCCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




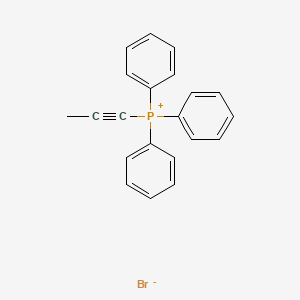
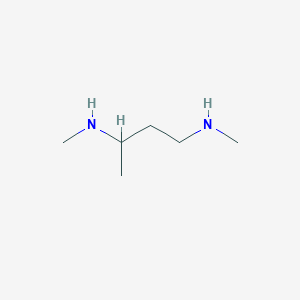

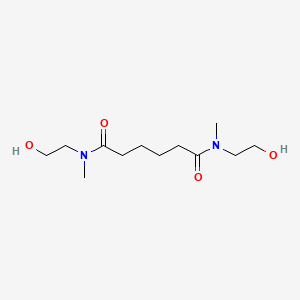
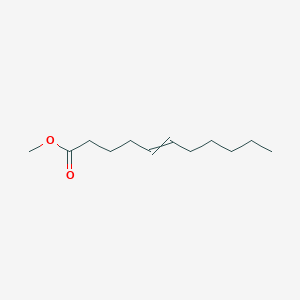

![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
